1-[3-(2,6-Dichlorophenoxy)propyl]piperidine;oxalic acid
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Overview
Description
1-[3-(2,6-Dichlorophenoxy)propyl]piperidine;oxalic acid is a chemical compound with the molecular formula C14H19Cl2NO. This compound is known for its unique structure, which includes a piperidine ring substituted with a 2,6-dichlorophenoxypropyl group. The compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-[3-(2,6-Dichlorophenoxy)propyl]piperidine typically involves the reaction of 2,6-dichlorophenol with 3-chloropropylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
1-[3-(2,6-Dichlorophenoxy)propyl]piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-[3-(2,6-Dichlorophenoxy)propyl]piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-Dichlorophenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-[3-(2,6-Dichlorophenoxy)propyl]piperidine can be compared with other similar compounds, such as:
Piperidine: A simple six-membered ring containing a nitrogen atom, used as a building block in organic synthesis.
2,6-Dichlorophenol: A chlorinated phenol derivative, used as an intermediate in the synthesis of various chemicals.
3-Chloropropylpiperidine: A substituted piperidine, used in the synthesis of more complex molecules.
The uniqueness of 1-[3-(2,6-Dichlorophenoxy)propyl]piperidine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-(2,6-dichlorophenoxy)propyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO.C2H2O4/c15-12-6-4-7-13(16)14(12)18-11-5-10-17-8-2-1-3-9-17;3-1(4)2(5)6/h4,6-7H,1-3,5,8-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIJHXRTFUBNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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